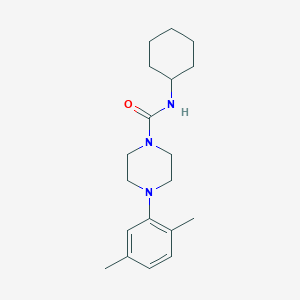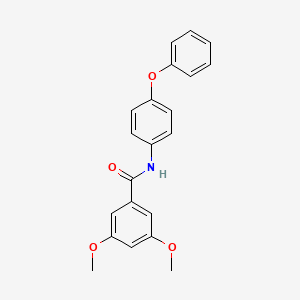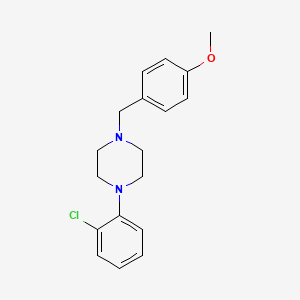
(2-methoxy-5-methylphenyl)(4-pyridinylmethyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-methoxy-5-methylphenyl)(4-pyridinylmethyl)amine, also known as MPMA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. The purpose of
Wirkmechanismus
(2-methoxy-5-methylphenyl)(4-pyridinylmethyl)amine acts as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. This means that it blocks the activity of dopamine in certain areas of the brain, while increasing the activity of serotonin. This mechanism of action is thought to be responsible for the anti-psychotic and anti-tremor effects of (2-methoxy-5-methylphenyl)(4-pyridinylmethyl)amine.
Biochemical and Physiological Effects:
(2-methoxy-5-methylphenyl)(4-pyridinylmethyl)amine has been shown to affect the levels of neurotransmitters in the brain, particularly dopamine and serotonin. It also has an impact on the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase. These effects are thought to contribute to the therapeutic potential of (2-methoxy-5-methylphenyl)(4-pyridinylmethyl)amine in neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (2-methoxy-5-methylphenyl)(4-pyridinylmethyl)amine in lab experiments is that it has a well-defined mechanism of action, which allows for more targeted research. However, there are also limitations, such as the need for specialized equipment and expertise in synthesizing and handling the compound.
Zukünftige Richtungen
There are several future directions for research on (2-methoxy-5-methylphenyl)(4-pyridinylmethyl)amine. One area of interest is its potential as a treatment for drug addiction, as it has been shown to affect the reward pathways in the brain. Additionally, further research is needed to fully understand the biochemical and physiological effects of (2-methoxy-5-methylphenyl)(4-pyridinylmethyl)amine, as well as its potential side effects and toxicity. Finally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of (2-methoxy-5-methylphenyl)(4-pyridinylmethyl)amine in humans, in order to determine its safety and efficacy as a therapeutic agent.
Synthesemethoden
(2-methoxy-5-methylphenyl)(4-pyridinylmethyl)amine can be synthesized through a multi-step process. The first step involves the reaction of 2-methoxy-5-methylphenol with 4-bromomethylpyridine to form the intermediate compound (2-methoxy-5-methylphenyl)(4-pyridinyl)methanol. This intermediate is then reacted with ammonia to produce (2-methoxy-5-methylphenyl)(4-pyridinylmethyl)amine.
Wissenschaftliche Forschungsanwendungen
(2-methoxy-5-methylphenyl)(4-pyridinylmethyl)amine has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. In animal studies, (2-methoxy-5-methylphenyl)(4-pyridinylmethyl)amine has been shown to have anti-psychotic and anti-tremor effects.
Eigenschaften
IUPAC Name |
2-methoxy-5-methyl-N-(pyridin-4-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-11-3-4-14(17-2)13(9-11)16-10-12-5-7-15-8-6-12/h3-9,16H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZTWWKHQROSOQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5563092 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[(cinnamoylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5728196.png)
![3-methyl-N'-[(4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5728199.png)
![2-{[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio}-1,3-benzothiazole](/img/structure/B5728207.png)

![2-[benzyl(4-chlorobenzyl)amino]ethanol](/img/structure/B5728217.png)





![4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]morpholine](/img/structure/B5728257.png)


![3-[8,9-dimethyl-2-(2-thienyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethyl-1-propanamine](/img/structure/B5728272.png)